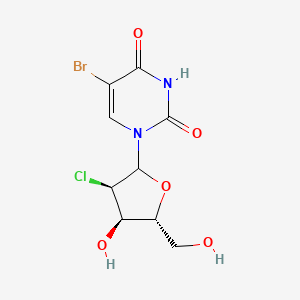
5-Br-2'-Cl-2'-dU
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2’-chloro-2’-deoxyuridine is a halogenated nucleoside analog It is structurally similar to thymidine, a nucleoside component of DNA, but with bromine and chlorine atoms substituted at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2’-chloro-2’-deoxyuridine typically involves the halogenation of uridine derivatives. One common method includes the bromination of 2’-deoxyuridine using bromine or N-bromosuccinimide (NBS) in an organic solvent like acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of 5-bromo-2’-chloro-2’-deoxyuridine may involve similar halogenation techniques but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve safety .
化学反応の分析
Types of Reactions
5-Bromo-2’-chloro-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical properties and reactivity.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetonitrile.
Substitution: Nucleophiles such as thiols or amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various nucleoside analogs with different functional groups.
Oxidation: Formation of oxidized uridine derivatives.
Reduction: Formation of reduced uridine derivatives.
科学的研究の応用
5-Bromo-2’-chloro-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other nucleoside analogs.
Biology: Incorporated into DNA during replication, allowing for the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
作用機序
The mechanism of action of 5-bromo-2’-chloro-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA synthesis and function, leading to cell cycle arrest or apoptosis. The bromine and chlorine atoms enhance the compound’s ability to interfere with DNA polymerase activity and increase its stability against enzymatic degradation .
類似化合物との比較
Similar Compounds
5-Bromo-2’-deoxyuridine: Lacks the chlorine atom but has similar applications in DNA labeling and research.
5-Chloro-2’-deoxyuridine: Lacks the bromine atom and is used in similar biological studies.
2’-Deoxyuridine: The parent compound without halogen substitutions, used as a standard in nucleoside research.
Uniqueness
5-Bromo-2’-chloro-2’-deoxyuridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and stability. This dual substitution allows for more versatile applications in research and potential therapeutic uses compared to its mono-substituted counterparts .
特性
CAS番号 |
55612-19-6 |
|---|---|
分子式 |
C9H10BrClN2O5 |
分子量 |
341.54 g/mol |
IUPAC名 |
5-bromo-1-[(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrClN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 |
InChIキー |
RTWLWBAJWOUKKC-CDRSNLLMSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)Cl)Br |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)


![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
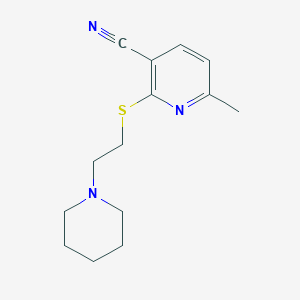
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
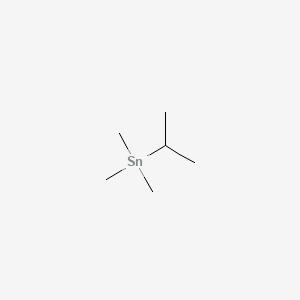
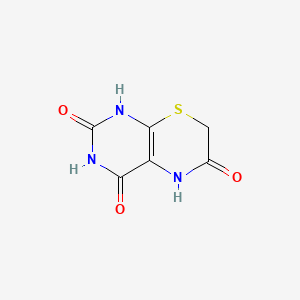
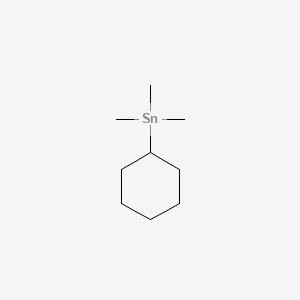
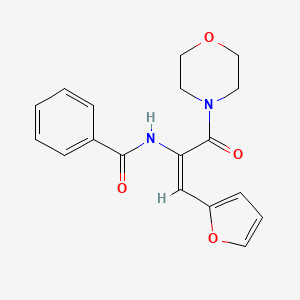

![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
